2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-

Fragrance regulation IFRA standards Procurement compliance

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- (CAS 63500-71-0), commonly traded as Florol® (Firmenich), Florosa (Givaudan), or Pyranol (BASF), is a synthetic tetrahydropyranol aroma chemical delivering a fresh, soft, natural muguet (lily-of-the-valley) note. It is a C10H20O2 heterocyclic alcohol (MW 172.26) existing as a cis/trans isomer mixture, with a density of ~0.95 g/cm³ at 20 °C, boiling point ~86 °C at 12 Torr, water solubility of 23 g/L at 23 °C, and a log Kow of 1.65.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 63500-71-0
Cat. No. B1229131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-
CAS63500-71-0
Synonymsosanol
rozanol
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCC(C)CC1CC(CCO1)(C)O
InChIInChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3
InChIKeyYVSNOTITPICPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- (CAS 63500-71-0): Procurement-Grade Profile for the Muguet Tetrahydropyranol


2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- (CAS 63500-71-0), commonly traded as Florol® (Firmenich), Florosa (Givaudan), or Pyranol (BASF), is a synthetic tetrahydropyranol aroma chemical delivering a fresh, soft, natural muguet (lily-of-the-valley) note [1]. It is a C10H20O2 heterocyclic alcohol (MW 172.26) existing as a cis/trans isomer mixture, with a density of ~0.95 g/cm³ at 20 °C, boiling point ~86 °C at 12 Torr, water solubility of 23 g/L at 23 °C, and a log Kow of 1.65 [2][3]. Its global volume of use exceeds 1000 metric tons per year [4].

Why Generic Muguet Chemicals Cannot Replace 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- in Modern Formulations


Muguet-type aroma chemicals span multiple structural classes—aliphatic aldehydes (hydroxycitronellal, Lyral), arylpropanals (Lilial), and tetrahydropyranols (Florol, Mayol)—yet these classes differ fundamentally in stability, regulatory acceptance, and toxicological profile [1]. The aldehyde-based muguet materials have faced progressive regulatory restrictions: Lilial (butylphenyl methylpropional) was banned under EU CLP in 2022 as a CMR 1B substance, Lyral (hydroxyisohexyl 3-cyclohexene carboxaldehyde) was prohibited in EU cosmetics from March 2022 due to skin sensitization, and hydroxycitronellal carries an IFRA restriction of 2.1% and requires EU allergen labeling [2][3]. Simple one-for-one substitution without considering these regulatory, stability, and safety divergences creates compliance risk and compromises fragrance longevity [4].

Quantitative Differentiation Evidence for 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- Against Closest Muguet Analogs


Regulatory Clearance: IFRA Category 4 No-Restriction Status vs. Hydroxycitronellal, Lyral, and Lilial

Under IFRA 51st Amendment, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- carries no restriction for Category 4 (fine fragrance) use . In contrast, hydroxycitronellal is restricted to 2.1% in finished product (Category 4), while Lyral and Lilial are effectively prohibited in EU-marketed cosmetics due to their CMR/sensitizer classifications [1][2]. This unrestricted regulatory status enables formulation at any concentration, offering procurement flexibility that hydroxycitronellal, Lyral, and Lilial cannot provide.

Fragrance regulation IFRA standards Procurement compliance Muguet aroma chemicals

Chemical Stability: Tetrahydropyranol vs. Aldehyde Susceptibility to Oxidation and Schiff-Base Formation

The saturated tetrahydropyran ring renders 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- chemically stable and non-discoloring in a broad range of applications, unlike aldehyde-based muguet ingredients such as hydroxycitronellal and Lyral, which are prone to oxidation and Schiff-base formation with amines [1]. Hydroxycitronellal, an aliphatic aldehyde, reacts readily with primary amines to form colored Schiff bases, leading to discoloration in formulations containing amine-functional ingredients . This structural difference—a tertiary alcohol on a saturated ether ring versus an aldehyde carbonyl—underpins the compound's superior performance in complex matrices including soaps, fabric conditioners, and powder detergents where aldehyde competitors degrade [1].

Fragrance stability Oxidative degradation Schiff base Muguet chemical class comparison

Safety Profile: RIFM-Cleared Multi-Endpoint Safety with MOE >100 vs. Hydroxycitronellal's Skin Sensitizer Classification

The RIFM safety assessment evaluated 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- across seven human health endpoints. The compound was found non-genotoxic, non-sensitizing (Magnusson-Kligman guinea pig test negative), and provided a Margin of Exposure (MOE) > 100 for repeated dose, developmental, and reproductive toxicity endpoints at current exposure levels [1]. Its NOAEL for repeated dose toxicity was established at 50 mg/kg/day in a 4-week oral rat study, and its risk quotients (PEC/PNEC) for environmental endpoints are < 1 [1]. In contrast, hydroxycitronellal is a recognized skin sensitizer requiring EU allergen labeling (limit > 0.001% in leave-on products) and has a lower NOAEL of 25 mg/kg/day [2].

Fragrance safety RIFM assessment NOAEL Skin sensitization Procurement risk

Synthesis Efficiency: Heteropoly Acid-Catalyzed Prins Cyclization Achieving ~80% Yield Under Mild Conditions

The Prins cyclization of isoprenol and isovaleraldehyde using H3PW12O40/SiO2 heteropoly acid catalysts in dimethylcarbonate (a green solvent) produces 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- in approximately 80% yield under nearly ambient conditions [1]. An alternative zeolite-based approach (H-Beta-300) achieves 72% selectivity at 99% conversion at 40 °C [2]. These catalytic routes offer significant advantages over traditional solvent-intensive syntheses required for structurally distinct muguet ingredients such as hydroxycitronellal (multi-step from citronellal) and Lyral (Diels-Alder reaction pathway), providing a well-characterized and commercially optimized production process that supports reliable supply [3].

Prins cyclization Florol synthesis Green chemistry Heteropoly acid catalyst Process chemistry

Olfactory Character and Substantivity: 24-Hour Blotter Longevity with Non-Altering Floral Diffusion vs. Hydroxycitronellal's Character-Dominant Profile

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- exhibits a substantivity of 24 hours on a blotter at 100% concentration . While hydroxycitronellal demonstrates longer blotter longevity (>8 days), the key differentiator lies in the olfactory behavior: this compound acts as a non-altering floral diffuser that provides elegant muguet diffusion without changing the character of the fragrance, earning the description of a 'general floraliser' functional in traces to overdose . Hydroxycitronellal, conversely, carries a sweeter, more dominant muguet character that can steer the overall fragrance profile and requires careful balancing [1].

Fragrance substantivity Blotter longevity Olfactory characterization Muguet diffusive properties

Proven Application Scenarios for 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- Based on Quantitative Differentiation Evidence


Regulatory-Compliant Muguet Core in Fine Fragrance for EU Markets

In fine fragrance formulations marketed in the EU, where Lyral and Lilial are banned and hydroxycitronellal is restricted to 2.1% (IFRA Cat. 4) and requires allergen labeling, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- serves as a restriction-free muguet core ingredient. Its IFRA 51 no-restriction status [1] permits dosing at the average industry level of 2.1% [1] or beyond, eliminating the compliance friction associated with aldehyde-based muguet materials [2]. The non-sensitizing safety profile confirmed by RIFM (MOE > 100 for all toxicity endpoints) [3] further supports its use in leave-on applications without allergen labeling obligations.

Stable Floral Diffusion in Functional Products (Soap, Detergent, and Fabric Care)

The saturated tetrahydropyran ring structure confers resistance to oxidative degradation and Schiff-base formation in alkaline and amine-containing matrices. This chemical stability has been industrially validated in soap, fabric conditioner, liquid detergent, and powder detergent applications [1]. Unlike aldehyde-based hydroxycitronellal and Lyral, which discolor or degrade in these environments, this compound maintains olfactory integrity and color stability throughout the product shelf life, making it the preferred muguet ingredient for functional home and personal care formulations.

Non-Altering Floral Background for Complex Creative Fragrance Design

When a perfumer requires a muguet-type ingredient that provides diffusive floral radiance without dominating or altering the intended fragrance character, this compound's non-altering property is decisive. It is effective from trace levels to 10% [1], with 24-hour blotter substantivity at 100% [2], making it suitable as a 'universal floraliser' that lifts white floral, rose, cyclamen, and citrus accords without introducing off-notes or overpowering the creative direction [3]. This behavior is distinct from hydroxycitronellal, whose character-dominant sweet-muguet profile can require extensive reformulation when used as a simple replacement.

High-Volume Procurement with Established Supply Chain and Synthesis Optimization

With a worldwide volume of use exceeding 1000 metric tons per year [1] and a well-characterized synthesis achieving ~80% yield via heteropoly acid-catalyzed Prins cyclization under mild, solvent-green conditions [2], this compound offers procurement reliability that structurally more complex or lower-volume alternatives may lack. Multiple established manufacturers (Firmenich as Florol®, Givaudan as Florosa, BASF as Pyranol, and Innospec as Florosol S) [3] ensure competitive multi-sourcing, while the cis/trans ratio can be tuned to meet specific olfactory requirements via catalyst selection [4].

Quote Request

Request a Quote for 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.